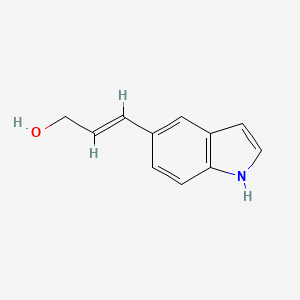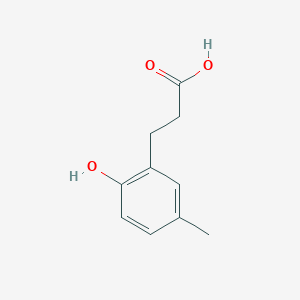
3-(2-Hydroxy-5-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylacetic acid with formaldehyde, followed by hydroxylation and methylation reactions. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are often subjected to high temperatures and pressures to increase the reaction rates and yields. The purification of the final product is usually carried out through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
3-(2-Hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-Keto-5-methylphenyl)propanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(2-Hydroxy-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
類似化合物との比較
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
3-(2-Methylphenyl)propanoic acid: Lacks the hydroxyl group, making it less polar.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group, adding different chemical properties.
Uniqueness
3-(2-Hydroxy-5-methylphenyl)propanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
3-(2-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
InChIキー |
JYYUTXURRVQGSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



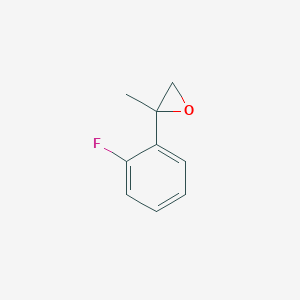
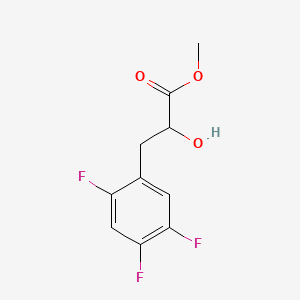

![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
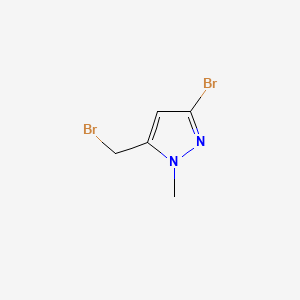



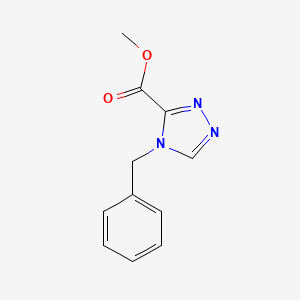
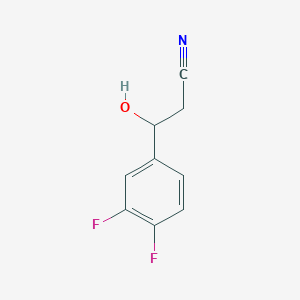
![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
